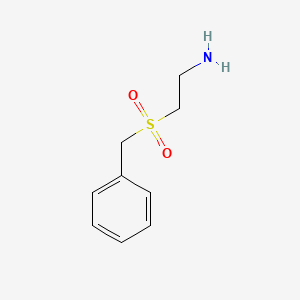

2-Phenylmethanesulfonylethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfonylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXOJXCIDOLORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46207-70-9 | |

| Record name | 2-phenylmethanesulfonylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylmethanesulfonylethan 1 Amine and Its Structural Analogs

Direct Synthetic Routes to 2-Phenylmethanesulfonylethan-1-amine

Direct synthetic routes to this compound focus on the formation of the amine functionality on a pre-existing benzylsulfonyl precursor or the concomitant installation of the aminoethyl sulfonyl motif.

Amine Formation Reactions Utilizing Benzylsulfonyl Precursors

A common and straightforward approach involves the conversion of a functional group on a benzylsulfonyl precursor into an amine. Several established methods for amine synthesis can be applied here.

One potential precursor is 2-(benzylsulfonyl)ethanol. The hydroxyl group of this alcohol can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent.

Alternatively, a Gabriel synthesis can be employed, which is a reliable method for forming primary amines from primary alkyl halides. wikipedia.orgthermofisher.commasterorganicchemistry.comnrochemistry.comlibretexts.org This would involve the reaction of potassium phthalimide (B116566) with a 2-(benzylsulfonyl)ethyl halide. The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine (B178648), to release the desired primary amine. thermofisher.commasterorganicchemistry.comnrochemistry.com

Table 1: Proposed Gabriel Synthesis for this compound

| Step | Reactants | Reagents | Product |

| 1 | 2-(Benzylsulfonyl)ethyl bromide, Potassium phthalimide | DMF | N-(2-(Benzylsulfonyl)ethyl)phthalimide |

| 2 | N-(2-(Benzylsulfonyl)ethyl)phthalimide | Hydrazine hydrate | This compound |

Reductive amination of a corresponding carbonyl compound, such as phenylmethanesulfonylacetaldehyde, presents another viable route. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net This reaction involves the condensation of the aldehyde with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.org A variety of reducing agents can be used, with sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for the imine over the carbonyl group. commonorganicchemistry.com

Methodologies for Installing the Aminoethyl Sulfonyl Motif

These methods aim to construct the core β-amino sulfone structure in a more direct fashion. One such approach is the addition of a benzylsulfonyl anion to a suitable one-carbon electrophile containing a protected or masked amine functionality.

A more contemporary approach involves the photocatalytic synthesis of (E)-β-aminovinyl sulfones from allenamides and sodium sulfinates. nih.gov The resulting vinyl sulfone could then be reduced to the saturated β-amino sulfone. This method offers the advantage of mild reaction conditions and the use of visible light as a renewable energy source. nih.gov

Indirect and Multistep Synthetic Strategies for this compound

Indirect and multistep syntheses offer greater flexibility in the construction of the target molecule, often allowing for the introduction of functionality and stereochemical control at various stages.

Convergent and Divergent Synthetic Pathways

In contrast, a divergent synthesis would start from a common precursor that is elaborated through different reaction pathways to yield a variety of structural analogs. For example, a precursor containing the phenylmethanesulfonyl group could be subjected to a variety of amination procedures to generate a library of related β-amino sulfones.

Precursor Design for Sulfonylated Amino Alkanes

The design of suitable precursors is crucial for the success of any synthetic strategy. For the synthesis of this compound, a key precursor could be a molecule that already contains the benzylsulfonyl moiety. For instance, the synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol suggests a strategy where functionalization of the aromatic ring can be performed on a pre-existing sulfonyl ethanol (B145695) scaffold. jlu.edu.cngoogle.com This could be adapted to the synthesis of the target molecule by starting with an appropriately substituted phenyl precursor.

The synthesis of sulfones can be achieved through the oxidation of corresponding sulfides, which in turn can be prepared by the reaction of a thiol with an appropriate electrophile. organic-chemistry.org This provides a versatile entry point for the synthesis of a wide range of sulfonyl-containing precursors.

Asymmetric Synthesis Approaches to Enantiopure this compound and its Derivatives

The development of asymmetric methods to access enantiopure β-amino sulfones is of significant interest due to the prevalence of chiral amines in biologically active molecules. yale.edunih.gov

One powerful strategy for the asymmetric synthesis of β-amino sulfones is the addition of sulfonyl anions to chiral N-sulfinyl imines. acs.org This method allows for the stereocontrolled formation of the new stereocenter at the β-position. The use of a chiral auxiliary, such as tert-butanesulfinamide, enables the diastereoselective addition of a nucleophile to the imine, and subsequent removal of the auxiliary provides the enantiopure amine. nih.govacs.org

Table 2: Asymmetric Synthesis via Chiral N-Sulfinyl Imine

| Step | Reactants | Reagents | Stereochemistry |

| 1 | Aldehyde, Chiral tert-butanesulfinamide | Dehydrating agent | Formation of chiral N-sulfinyl imine |

| 2 | Chiral N-sulfinyl imine, Benzylsulfonyl anion | Base | Diastereoselective addition |

| 3 | Adduct from step 2 | Acid | Cleavage of the sulfinyl group |

Another approach involves the asymmetric reduction of a corresponding β-ketosulfone, which could be synthesized from a suitable carboxylic acid derivative. The use of chiral reducing agents or catalysts can afford the enantiopure β-hydroxy sulfone, which can then be converted to the amine with retention or inversion of stereochemistry.

Furthermore, recent advances in catalysis have enabled the enantioselective synthesis of β-chiral sulfones through methods such as Ni-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes. acs.orgnih.gov While this provides a β-chiral vinyl sulfone, subsequent stereoselective reduction of the double bond and introduction of the amine could potentially lead to the desired enantiopure target molecule.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be cleaved and ideally recovered for reuse. This strategy is a powerful and reliable method for asymmetric synthesis.

One of the most effective chiral auxiliaries for the asymmetric synthesis of chiral amines is tert-butanesulfinamide. illinois.edu This approach involves the condensation of the sulfinamide with a precursor aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack to the opposite face with high diastereoselectivity. nih.gov For the synthesis of this compound, a plausible route would involve the addition of a metalated methyl phenyl sulfone to a chiral N-tert-butanesulfinyl imine derived from phenylacetaldehyde. researchgate.net The high degree of stereocontrol is rationalized by a six-membered chair-like transition state where the metal cation coordinates to both the sulfinamide oxygen and the nitrogen of the imine. illinois.edu

Other classes of auxiliaries, such as sulfur-based thiazolidinethiones and oxazolidinethiones, have also proven effective in controlling stereochemistry in various transformations, including aldol (B89426) and Michael additions. scielo.org.mx These auxiliaries could be employed to construct the carbon backbone of the target molecule before the introduction of the amine functionality.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines | Forms chiral sulfinyl imines that direct nucleophilic addition. | illinois.edunih.gov |

| Evans Oxazolidinones | Stereoselective aldol reactions | Forms chiral enolates with a well-defined geometry. | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of carbonyl compounds | Forms a chiral amide enolate, with the product configuration directed by the methyl group. | wikipedia.org |

| Thiazolidinethiones | Acetate aldol and Michael additions | Sulfur-based analogs of oxazolidinones, often showing superior reactivity and selectivity. | scielo.org.mx |

Stereoselective Transformations for Amine Chirality

Establishing the chirality of the amine group is a critical step in the synthesis of enantiomerically pure this compound. Several stereoselective transformations can achieve this.

Following the chiral auxiliary approach described above, the diastereoselective addition of a nucleophile to a chiral sulfinyl imine generates a sulfinamide product. The chiral auxiliary is then typically removed under mild acidic conditions to reveal the free chiral amine without racemization.

Another powerful strategy is the catalytic asymmetric hydrogenation of a prochiral imine or enamine precursor. This method utilizes a chiral transition-metal catalyst (often based on rhodium, iridium, or ruthenium) to deliver hydrogen to one face of the C=N double bond preferentially. This approach is highly atom-economical and can provide access to chiral amines with excellent enantioselectivity.

Furthermore, methodologies developed for the synthesis of vicinal amino alcohols, which are structurally similar to β-amino sulfones, can be adapted. These methods often start from enantiopure amino acids or employ diastereoselective reductions of α-amino ketones. rsc.org For instance, the stereoselective reduction of a corresponding α-amino-β-keto sulfone could yield the desired 1,2-amino sulfone scaffold with a defined relative and absolute stereochemistry.

Catalytic Asymmetric Methods for Related Diamine Scaffolds

The 1,2-amino sulfone structure of the target molecule is analogous to the vicinal (1,2) diamine scaffold, a prevalent motif in natural products, pharmaceuticals, and chiral ligands. rsc.orgresearchgate.net Consequently, the extensive research into the catalytic asymmetric synthesis of 1,2-diamines offers valuable insights into potential routes for this compound. rsc.orgnih.gov

Key strategies in this area include:

Asymmetric Ring-Opening of Aziridines: Chiral catalysts, often complexes of titanium, magnesium, or other metals, can mediate the ring-opening of meso-aziridines with nitrogen nucleophiles, yielding 1,2-diamines with high enantiomeric excess. rsc.org

Catalytic Asymmetric Diamination of Olefins: This powerful method involves the direct addition of two nitrogen atoms across a double bond. Catalytic systems based on palladium, copper, or iron have been developed to control the stereochemistry of this transformation. rsc.org

Aza-Henry (Nitro-Mannich) Reaction: The addition of a nitroalkane to an imine produces a β-nitroamine, which can be subsequently reduced to the corresponding 1,2-diamine. The development of chiral organocatalysts and metal complexes has rendered this reaction highly stereoselective. rsc.org

Sequential Catalysis: Complex polyamine structures can be rapidly assembled through the sequential application of different catalytic transformations. For example, a palladium-catalyzed allylic amination followed by a rhodium-catalyzed alkene aziridination provides a pathway to intricate, optically active nitrogen-containing molecules. nih.gov

These catalytic approaches offer a more efficient and atom-economical alternative to stoichiometric methods, making them highly attractive for large-scale synthesis.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iitg.ac.in Applying these principles to the synthesis of this compound can lead to more sustainable, safer, and cost-effective manufacturing processes.

Atom Economy Maximization in Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. nih.gov

In the context of synthesizing this compound, several strategies can maximize atom economy:

Catalytic Methods: Asymmetric catalytic hydrogenations or diaminations are inherently more atom-economical than methods requiring stoichiometric chiral auxiliaries or reagents. nih.gov

Avoiding Protecting Groups: Synthetic routes that minimize or eliminate the use of protecting groups are more step- and atom-economical. nih.gov Strategies like acceptorless dehydrogenation (AD) and borrowing hydrogen (BH) catalysis enable the direct amination of alcohols, producing only water as a byproduct, and represent a highly atom-economical approach. acs.org

Addition Reactions: Designing the synthesis around addition reactions, such as a conjugate addition of an amine to an α,β-unsaturated sulfone, would achieve 100% theoretical atom economy for that step.

Exploration of Safer Solvents and Reaction Media

Traditional organic synthesis often relies on volatile, flammable, and toxic organic solvents. A key goal of green chemistry is to replace these with safer alternatives. sci-hub.seresearchgate.net Recent research has identified numerous bio-based and environmentally benign solvents that are effective for asymmetric synthesis. mdpi.comnih.gov

For the synthesis of sulfonamides and chiral amines, several green solvent systems have been successfully implemented:

Water: For certain reactions, such as the synthesis of sulfonamides from sulfonyl chlorides and amines, water can be an excellent solvent, simplifying workup procedures and avoiding organic waste. rsc.org

Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethanol, have been shown to be effective replacements for traditional ethereal or halogenated solvents in asymmetric catalysis. mdpi.comencyclopedia.pub

Solvent-Free Conditions: In some cases, reactions can be run under neat (solvent-free) conditions, completely eliminating solvent waste. sci-hub.se

Table 2: Examples of Green Solvents in Organic Synthesis

| Solvent | Class | Key Advantages | Reference |

|---|---|---|---|

| Water (H₂O) | Inorganic | Non-toxic, non-flammable, inexpensive. | rsc.org |

| Ethanol (EtOH) | Bio-based | Low toxicity, biodegradable. | mdpi.comnih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Higher boiling point and greater stability than THF, derived from renewable sources. | mdpi.comencyclopedia.pub |

| Cyclopentyl methyl ether (CPME) | Benign Synthetic | High boiling point, hydrophobic, stable to radicals and bases. | mdpi.comencyclopedia.pub |

| Glycerol | Bio-based | High boiling point, non-toxic, biodegradable, byproduct of biodiesel production. | researchgate.net |

Energy Efficiency Considerations in Reaction Design

The energy consumption of chemical processes is a significant factor in their environmental impact and economic viability. numberanalytics.commonash.edu Designing energy-efficient reactions is a critical aspect of green chemistry.

The most profound way to improve energy efficiency is through the use of catalysts. vaia.com Catalysts lower the activation energy of a reaction, enabling it to proceed at a faster rate under milder conditions (i.e., lower temperature and pressure). catalysis.blog This directly reduces the energy input required to heat, cool, and pressurize the reaction system. The development of highly active and selective catalysts for the synthesis of this compound would therefore be a primary strategy for enhancing energy efficiency.

Waste Minimization Strategies in the Synthesis of this compound

The traditional synthesis of sulfonamides, a class of compounds to which this compound belongs, often involves multi-step procedures that can generate significant amounts of waste. Modern synthetic chemistry aims to overcome these limitations by designing processes that are inherently less wasteful. Key areas of focus include maximizing the incorporation of reactant atoms into the final product (atom economy), utilizing catalysts that can be recovered and reused, and replacing hazardous organic solvents with more benign alternatives.

A common route to N-substituted sulfonamides involves the reaction of a primary amine with a sulfonyl chloride. In the case of this compound, this would involve the reaction of 2-phenylethan-1-amine with phenylmethanesulfonyl chloride. While effective, this reaction typically generates stoichiometric amounts of hydrochloride waste, which lowers the atom economy.

Atom Economy in Sulfonamide Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation. For the synthesis of N-alkyl and N-aryl sulfonamides, various strategies can be employed to improve atom economy. One approach involves the development of catalytic methods that avoid the use of stoichiometric reagents. sci-hub.se

For instance, the direct synthesis of sulfonamides from thiols and amines, bypassing the need to pre-form the sulfonyl chloride, represents a more atom-economical route. While not yet specifically reported for this compound, research on analogous compounds demonstrates the feasibility of this approach.

Comparison of Atom Economy for Different Sulfonamide Synthetic Routes

| Synthetic Route | Key Reactants | Byproducts | Theoretical Atom Economy (%) | Reference |

|---|---|---|---|---|

| Traditional Sulfonyl Chloride Method | Amine, Sulfonyl Chloride, Base | Salt (e.g., Triethylammonium chloride) | ~50-70% | primescholars.com |

| Catalytic Oxidative Coupling of Thiols and Amines | Thiol, Amine, Oxidant | Water | >90% | sci-hub.se |

Recyclable Catalysts

The use of catalysts is a cornerstone of green chemistry, as they can facilitate reactions with high efficiency and selectivity, often under milder conditions. A key aspect of their sustainable use is the ability to recover and reuse them over multiple reaction cycles. In the context of sulfonamide synthesis, significant progress has been made in developing recyclable catalytic systems.

Magnetic nanocatalysts, for example, have emerged as a promising option. These catalysts, often composed of a magnetic core (e.g., iron oxide) coated with a catalytically active species, can be easily separated from the reaction mixture using an external magnet. This simplifies the purification process and allows for the efficient recycling of the catalyst, thereby reducing waste and cost. While specific applications to this compound are not yet documented, studies on other sulfonamides have shown high efficiency and recyclability. For instance, a study on the synthesis of various sulfonamides using a magnetic nanocatalyst demonstrated that the catalyst could be reused for at least five cycles with only a minor loss in activity. mdpi.com

Performance of a Recyclable Magnetic Nanocatalyst in Sulfonamide Synthesis

| Reaction Cycle | Product Yield (%) | Reference |

|---|---|---|

| 1 | 95 | mdpi.com |

| 2 | 94 | |

| 3 | 92 | |

| 4 | 91 | |

| 5 | 90 |

Solvent Selection and Reduction

Solvents are a major contributor to the waste generated in chemical processes, often accounting for a significant portion of the total mass. organicchemistrydata.orgubc.ca The principles of green chemistry advocate for the reduction or replacement of volatile organic compounds (VOCs) with safer and more environmentally friendly alternatives.

Solvent selection guides, developed by pharmaceutical companies and academic consortia, provide a framework for choosing greener solvents based on criteria such as toxicity, environmental impact, and safety. organicchemistrydata.orgjk-sci.com For the synthesis of phenethylamine (B48288) derivatives and sulfonamides, research has explored the use of alternative solvents to replace commonly used but hazardous ones like dichloromethane (B109758) and N,N-dimethylformamide. rsc.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Recent studies have demonstrated the feasibility of conducting sulfonamide synthesis in aqueous media, often without the need for a catalyst. rsc.org These catalyst-free methods in water not only eliminate the use of organic solvents but also simplify the work-up procedure, as the product often precipitates out of the reaction mixture and can be isolated by simple filtration.

Comparison of Solvents for Sulfonamide Synthesis based on Green Chemistry Metrics

| Solvent | Green Chemistry Classification | Key Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| Dichloromethane (DCM) | Hazardous | Good solvent for many organic reactions | Suspected carcinogen, high volatility | organicchemistrydata.orgjk-sci.com |

| N,N-Dimethylformamide (DMF) | Hazardous | High boiling point, good solvent for polar compounds | Reproductive toxicity | organicchemistrydata.orgjk-sci.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable resources, lower toxicity than THF | Can form peroxides | organicchemistrydata.orgjk-sci.com |

| Water | Recommended | Non-toxic, non-flammable, abundant, inexpensive | Poor solubility for some organic compounds | rsc.org |

By integrating these waste minimization strategies—optimizing for atom economy, employing recyclable catalysts, and selecting greener solvents—the synthesis of this compound and its analogs can be made significantly more sustainable. These approaches not only reduce the environmental footprint of pharmaceutical manufacturing but also align with the broader goals of green and sustainable chemistry.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Phenylmethanesulfonylethan 1 Amine

Nucleophilic Reactivity of the Amine Functionality in 2-Phenylmethanesulfonylethan-1-amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a nucleophile, enabling it to react with a variety of electron-deficient species (electrophiles). msu.edu This nucleophilicity is central to its reactivity profile.

The rate (kinetics) and equilibrium position (thermodynamics) of nucleophilic reactions involving this compound are governed by established chemical principles. Nucleophilic reactions, such as additions to carbonyl groups, are subject to several influencing factors.

Kinetics: The speed of reaction is dependent on factors such as the concentration of reactants, temperature, solvent, and the inherent reactivity of the electrophile. A key consideration for this molecule is the steric bulk of the benzylsulfonyl moiety, which can hinder the amine's approach to an electrophilic center, potentially decreasing reaction rates compared to less hindered amines. masterorganicchemistry.com

Table 1: Factors Influencing Nucleophilic Addition Reactions

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Electrophile Reactivity | More reactive electrophiles (e.g., acid chlorides vs. esters) lead to faster reactions. | Stronger bond formation with the electrophile leads to a more favorable (more negative) ΔG. |

| Steric Hindrance | Increased steric bulk around the amine or the electrophile slows the reaction rate. masterorganicchemistry.com | Can cause unfavorable steric strain in the product, shifting the equilibrium toward the reactants. |

| Solvent | Polar aprotic solvents can accelerate SN2 reactions, while protic solvents can solvate the amine, potentially reducing its nucleophilicity. | The relative stability of reactants and products in the chosen solvent affects the equilibrium position. |

| Temperature | Higher temperatures generally increase the reaction rate by providing more kinetic energy. | The effect on equilibrium depends on the sign of the reaction's enthalpy change (ΔH) per Le Châtelier's principle. |

The amine group of this compound engages in several well-defined reaction mechanisms.

Reaction with Aldehydes and Ketones: The amine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine or aminol. mnstate.edu This intermediate is typically unstable and undergoes dehydration (loss of a water molecule) under acidic conditions to yield an imine. mnstate.edu

Acylation: In reactions with acylating agents like acid chlorides or anhydrides, the amine acts as a nucleophile to form a new amide bond. libretexts.orglibretexts.org This proceeds via a nucleophilic addition-elimination mechanism, where the amine adds to the carbonyl group, and a leaving group (e.g., chloride) is subsequently expelled. mnstate.edu A base is often used to neutralize the acidic byproduct (e.g., HCl). libretexts.orglibretexts.org

Alkylation: The amine can react with alkyl halides in an SN2 reaction to form secondary amines. msu.edulibretexts.org However, this reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the primary starting material, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edumnstate.edulibretexts.org Using a large excess of the initial amine can favor monoalkylation. libretexts.org

Role of the Sulfonyl Group in Modulating Reactivity and Selectivity

The benzylsulfonyl group is not merely a spectator; it actively influences the reactivity of the amine through electronic and steric effects.

The sulfonyl group (–SO₂–) is a potent electron-withdrawing group. msu.edu This is due to the high electronegativity of the two oxygen atoms double-bonded to the sulfur. This strong inductive effect reduces the electron density on the nitrogen atom of the amine. A lower electron density on the nitrogen leads to decreased basicity and nucleophilicity. msu.edumasterorganicchemistry.com Consequently, this compound is expected to be a weaker nucleophile and a weaker base than simple alkylamines like ethylamine (B1201723). This reduced reactivity can be advantageous in preventing unwanted side reactions, but may also necessitate harsher conditions for desired transformations.

The three-dimensional size and shape of the benzylsulfonyl group create significant steric bulk in the vicinity of the amine. This steric hindrance can impede the approach of electrophiles to the nitrogen atom, slowing down reaction rates. masterorganicchemistry.com This effect is particularly pronounced with bulky reactants. Furthermore, the conformational flexibility of the ethyl chain is constrained by the need to minimize steric interactions between the large benzylsulfonyl group and the rest of the molecule, which can influence the selectivity of certain reactions by favoring specific attack trajectories.

Reaction Pathways Involving C-N Bond Formation and Fission

The chemistry of this compound inherently involves the formation and, under certain conditions, the breaking of carbon-nitrogen bonds.

C-N Bond Formation: As detailed in section 3.1.2, the primary pathway for C-N bond formation is the nucleophilic reaction of the amine with carbon-based electrophiles. Key examples include:

Alkylation with alkyl halides. msu.edu

Acylation with acid chlorides or anhydrides to form amides. libretexts.org

Reductive amination , where the amine reacts with a ketone or aldehyde to form an imine, which is then reduced in situ to a new amine. youtube.com

C-N Bond Fission: The C-N bond in the parent amine is robust. However, in derivatives, this bond can be cleaved. A prominent example involves the chemistry of sulfonamides, the product of reacting the amine with a sulfonyl chloride. libretexts.org The N-S bond in a sulfonamide is stable, but the N-H bond becomes significantly more acidic. msu.edu The Gabriel synthesis provides a conceptual parallel for C-N bond cleavage; in its final step, hydrazine (B178648) or acid is used to cleave the nitrogen from the phthalimide (B116566) structure to release a primary amine. youtube.com While not a direct reaction of the title compound, it illustrates a strategy for C-N bond fission in a related chemical context. youtube.com Amine functionalities are typically poor leaving groups in elimination or substitution reactions unless first converted into a better leaving group, such as by exhaustive methylation to form a quaternary ammonium salt, which can then undergo Hofmann elimination. libretexts.orgyoutube.com

Multicomponent Reaction Mechanisms Involving Primary Amines

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov As a primary amine, this compound is a suitable component for several classical and modern MCRs.

Key MCRs involving primary amines include:

Strecker Reaction: This reaction produces α-amino nitriles from an aldehyde or ketone, a primary amine, and a cyanide source. The mechanism begins with the formation of an imine from the amine and the carbonyl compound, which is then attacked by the cyanide nucleophile. nih.gov

Mannich Reaction: This reaction involves the aminoalkylation of an active hydrogen-containing compound with an aldehyde and a primary or secondary amine. nih.gov The initial step is the formation of an iminium ion from the amine and aldehyde, which then acts as the electrophile. nih.gov

Hantzsch Dihydropyridine Synthesis: While the classical Hantzsch synthesis uses ammonia (B1221849), variations employing primary amines allow for the synthesis of N-substituted dihydropyridines. The mechanism involves a series of condensations and cyclizations between an aldehyde, a β-ketoester, and the amine. nih.gov

Povarov Reaction: This is a formal [4+2] cycloaddition reaction for the synthesis of tetrahydroquinolines, using an aniline-type amine, an aldehyde, and an alkene.

The general participation of a primary amine, such as this compound, in these reactions proceeds through the initial formation of a highly reactive iminium ion intermediate. Recent advancements include visible-light/copper-catalyzed three-component reactions that functionalize alkenes to produce β-arylethylamines, a class of compounds to which this compound belongs. acs.orgacs.org

Table 1: Overview of Key Multicomponent Reactions for Primary Amines

| Reaction Name | Reactants | Key Intermediate | Product Class |

|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone, Primary Amine, Cyanide | Iminium Ion | α-Amino Nitrile |

| Mannich Reaction | Aldehyde, Primary Amine, Active H Compound | Iminium Ion | β-Amino Carbonyl |

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Primary Amine | Enamine / Imine | N-substituted Dihydropyridine |

Imine and Enamine Formation from this compound Analogs

The reaction of amines with aldehydes and ketones is a cornerstone of carbonyl chemistry. Primary amines, such as this compound, react with carbonyl compounds to form imines, also known as Schiff bases, which are characterized by a carbon-nitrogen double bond (C=N). chemistrysteps.comlibretexts.org In contrast, secondary amines react with carbonyls to yield enamines, which feature a C=C double bond adjacent to the nitrogen atom. organicchemistrytutor.com

The mechanism of imine formation is a reversible, typically acid-catalyzed process that proceeds via a nucleophilic addition-elimination pathway. libretexts.org

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate called a carbinolamine. libretexts.org

Protonation of Hydroxyl: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a positively charged species known as an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to give the final, neutral imine product. libretexts.org

For this compound, the reaction with an aldehyde (R'-CHO) or a ketone (R'-CO-R'') would yield the corresponding N-(2-phenylmethanesulfonylethyl)imine. The equilibrium can be shifted toward the imine product by removing water from the reaction mixture. mnstate.edu

Table 2: General Reaction Scheme for Imine Formation

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product |

|---|---|---|---|---|

| This compound | Aldehyde (R'-CHO) | Acid Catalyst (H+), -H₂O | Carbinolamine, Iminium Ion | N-substituted Imine |

Theoretical Investigations into Transition States and Intermediates

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including the structures of transient species like transition states and intermediates that are difficult or impossible to observe experimentally.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to map the potential energy surface of a reaction. acs.orgrsc.org These methods allow for the optimization of geometries for reactants, products, intermediates, and, crucially, transition states. rsc.org

For the reactions of this compound, computational analysis can provide key insights:

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. This is critical for predicting reaction rates and feasibility. For instance, in the mechanism of phenylethanolamine N-methyltransferase, a related enzyme, DFT calculations were used to determine a reaction barrier of 13.6 kcal/mol for the rate-limiting methyl transfer step. nih.gov

Reaction Path Following: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction pathway from a transition state down to the connected reactants and products, confirming the role of the transition state in a specific transformation. rsc.org

Predictive Reaction Discovery: Advanced methods like the Artificial Force Induced Reaction (AFIR) can be used to exhaustively search for possible reaction pathways from a given set of reactants, potentially uncovering novel reactions or unexpected byproducts. rsc.orgresearchgate.net This could be applied to predict the outcomes of MCRs involving this compound under various conditions.

Computational screening has been successfully used to explore three-component reactions, predicting the most likely products based on calculated reaction path networks and yields. rsc.org Such an approach could elucidate the regioselectivity and stereoselectivity of reactions involving the chiral center of this compound.

| IRC (Intrinsic Reaction Coordinate) | The minimum energy path connecting a transition state to reactants and products. | Confirms the specific transformation that a calculated transition state mediates. |

Computational Modeling of Proton Transfer Processes in Amine Reactions

Proton transfer is a fundamental step in nearly all reactions involving amines, including imine formation and many MCRs. nih.govlibretexts.org The transfer of a proton can be the rate-determining step, and its pathway is often mediated by solvent molecules or other bases present in the system.

Computational modeling is instrumental in elucidating these complex processes. researchgate.net

Free Energy Surfaces: By combining quantum mechanics with enhanced sampling molecular dynamics, it is possible to compute the free energy surface of a reaction involving proton transfer. chemrxiv.org This was demonstrated in the study of CO2 capture by amines, where the simulations revealed the crucial role of solvent-mediated proton transfer in stabilizing the products. chemrxiv.orgnih.gov

Solvent Effects: Continuum solvation models or explicit solvent molecules can be included in calculations to understand how the solvent environment facilitates or hinders proton transfer. Studies have calculated the effects of different solvents, such as acetonitrile (B52724) and water, on the proton transfer between carbon acids and amine bases. researchgate.networldscientific.com

Mechanism Elucidation: In the formation of an imine from this compound, computational models can distinguish between different potential proton transfer pathways. For example, they can determine whether the initial proton transfer to form the carbinolamine is an intermolecular process involving a solvent molecule or an intramolecular transfer. Similarly, the final deprotonation of the iminium ion can be modeled to identify the most likely proton acceptor. libretexts.orglibretexts.org

These theoretical investigations, using methods like DFT and Atoms in Molecules (AIM) theory, can calculate activation free energy barriers for proton transfer and analyze the nature of the hydrogen bonds involved in the transition state. researchgate.networldscientific.com

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Phenylmethanesulfonylethan 1 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 2-Phenylmethanesulfonylethan-1-amine provide the foundational information for its structural assignment. The chemical shift (δ) of each nucleus is indicative of its electronic environment, with different functional groups giving rise to characteristic signals.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenyl group are expected to appear in the downfield region, generally between 7.5 and 8.0 ppm. The protons on the ethyl chain adjacent to the sulfone and amine groups will exhibit distinct chemical shifts. The methylene (B1212753) group protons alpha to the sulfonyl group are anticipated to be significantly deshielded, resonating at approximately 3.4 ppm, while the methylene group protons adjacent to the amine function would likely appear around 3.0 ppm. The protons of the primary amine group itself often present as a broad singlet, the chemical shift of which can be variable and is dependent on factors such as solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbon atoms of the phenyl ring will produce signals in the aromatic region (typically 125-140 ppm). The carbon atoms of the ethyl bridge will be observed in the aliphatic region, with the carbon attached to the sulfonyl group appearing further downfield (around 55 ppm) compared to the carbon bearing the amino group (around 40 ppm) due to the strong electron-withdrawing nature of the sulfonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.8-7.9 | 127-128 |

| Phenyl-H (meta) | 7.5-7.6 | 129-130 |

| Phenyl-H (para) | 7.6-7.7 | 133-134 |

| -SO₂-CH ₂- | ~3.4 | ~55 |

| -CH ₂-NH₂ | ~3.0 | ~40 |

| -NH₂ | Variable (e.g., 1.5-3.0) | - |

Note: These are predicted values based on the analysis of similar structures and are subject to variation based on experimental conditions.

2D NMR Techniques for Connectivity and Stereochemical Elucidation

To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative.

A COSY spectrum reveals scalar coupling between protons, typically those on adjacent carbon atoms. For this compound, a cross-peak would be expected between the signals of the -SO₂-CH₂- and -CH₂-NH₂ protons, confirming the ethyl bridge structure.

An HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This technique allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. For instance, the proton signal at ~3.4 ppm would show a correlation to the carbon signal at ~55 ppm, confirming this as the -SO₂-CH₂- group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties. researchgate.net These two techniques are often complementary.

Fourier Transform Infrared (FT-IR) Spectroscopy Methodologies

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the primary amine, the sulfonyl group, and the phenyl ring. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are strong and readily identifiable, typically occurring in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. researchgate.net While FT-IR is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. researchgate.net This often results in different vibrational modes being more prominent in each type of spectrum.

In the Raman spectrum of this compound, the symmetric vibrations of non-polar bonds tend to produce strong signals. Therefore, the symmetric stretch of the S=O bonds and the breathing modes of the phenyl ring are often intense. The C-S bond stretching vibration may also be more easily observed in the Raman spectrum compared to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium | Weak |

| Amine (N-H) | Scissoring Bend | 1590-1650 | Medium | Weak |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300-1350 | Strong | Medium |

| Sulfonyl (S=O) | Symmetric Stretch | 1120-1160 | Strong | Strong |

| Phenyl (C-H) | Stretch | >3000 | Medium | Medium |

| Phenyl (C=C) | Stretch | 1450-1600 | Medium-Strong | Strong |

| C-S | Stretch | 650-750 | Medium | Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₈H₁₁NO₂S), the molecular weight is approximately 185.24 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this value, allowing for the confirmation of the molecular formula.

Electron ionization (EI) is a common technique that causes extensive fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the C-S bond , leading to the formation of a phenylsulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and an aminoethyl radical.

Alpha-cleavage adjacent to the amine group, resulting in the loss of a CH₂NH₂ radical and the formation of a stable cation.

Loss of the amino group as ammonia (B1221849) (NH₃).

Fragmentation of the phenyl ring .

The relative abundances of these fragment ions can help to piece together the structure of the parent molecule.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₈H₁₁NO₂S]⁺ | Molecular Ion (M⁺) | 185 |

| [C₆H₅SO₂]⁺ | Phenylsulfonyl cation | 141 |

| [C₂H₆N]⁺ | Iminium ion from alpha-cleavage | 44 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, techniques such as time-of-flight (TOF) or Orbitrap mass spectrometry would be employed. These methods can achieve mass accuracies in the sub-ppm (parts per million) range, allowing for the confident assignment of a molecular formula.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₈H₁₁NO₂S) can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the elemental composition.

Table 1: Theoretical Isotopic Masses for [C₈H₁₂NO₂S]⁺

| Isotope | Abundance (%) | Exact Mass (Da) |

| ¹²C₈¹H₁₂¹⁴N¹⁶O₂³²S | 100.00 | 202.0583 |

| ¹³C¹²C₇¹H₁₂¹⁴N¹⁶O₂³²S | 8.88 | 203.0617 |

| ¹²C₈¹H₁₂¹⁴N¹⁶O₂³³S | 0.80 | 203.0540 |

| ¹²C₈¹H₁₂¹⁴N¹⁶O₂³⁴S | 4.50 | 204.0528 |

Data is illustrative and based on theoretical calculations.

Tandem Mass Spectrometry for Structural Characterization of Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural formula of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For derivatives of this compound, such as N-acylated or N-alkylated analogs, MS/MS provides critical information on the connectivity of the molecule.

In a typical experiment, the protonated molecule of a derivative is isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns are predictable and characteristic of the functional groups present. For instance, cleavage of the C-S bond would be expected, leading to the formation of a phenylmethanesulfonyl cation or a related fragment. Similarly, fragmentation of the ethylamine (B1201723) side chain would likely result in the loss of ammonia or related neutral losses. The study of analogous compounds like phenylmethylsulfonyl fluoride (B91410) (PMSF) can provide insights into the fragmentation behavior of the phenylmethanesulfonyl moiety. hmdb.canih.gov The analysis of biogenic amines by MS/MS also offers a reference for the fragmentation of the ethylamine portion. nih.govmdpi.com

Table 2: Plausible Fragmentation Pathways for a Hypothetical N-Acetyl Derivative of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

| [M+H]⁺ | Varies | H₂O | Loss of water |

| [M+H]⁺ | Varies | SO₂ | Loss of sulfur dioxide |

| [M+H]⁺ | Varies | C₇H₇SO₂ | Phenylmethanesulfonyl radical |

| [M+H]⁺ | Varies | CH₃CONH₂ | Loss of acetamide |

This table represents hypothetical fragmentation data.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl group and, to a lesser extent, the sulfonyl group. The phenyl group is expected to exhibit characteristic π → π* transitions. msu.edu The presence of the sulfonyl group attached to the methylene bridge may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted ethylbenzene, along with a potential change in the molar absorptivity.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| ~260 nm | ~200-400 | π → π | Phenyl ring (B-band) |

| ~210 nm | ~6,000-8,000 | π → π | Phenyl ring (E-band) |

Data is illustrative and based on known values for similar aromatic compounds. msu.edu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Since this compound possesses a chiral center at the carbon atom bearing the amino group, X-ray crystallography of a suitable single crystal would unambiguously determine its R or S configuration.

The analysis of a related structure, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, which also has a chiral center, demonstrates how X-ray crystallography can reveal the racemic nature of a sample and the intermolecular interactions, such as hydrogen bonding, in the solid state. benthamopen.com For this compound, one would expect to observe intermolecular hydrogen bonds involving the amine and sulfonyl groups, which would dictate the crystal packing. The crystallographic data would include the unit cell dimensions, space group, and atomic coordinates.

Table 4: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1082.1 |

| Z | 4 |

This data is purely illustrative and not based on experimental results for the specific compound.

Advanced Analytical Methodologies for Purity Assessment and Process Monitoring

The purity of this compound is critical for its intended applications. Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS), are the methods of choice for purity assessment and process monitoring.

A reversed-phase HPLC method would be developed to separate the main compound from any starting materials, by-products, or degradation products. The use of a high-resolution mass spectrometer as a detector allows for the identification of impurities even at trace levels. Forced degradation studies, involving exposure of the compound to stress conditions such as acid, base, heat, oxidation, and light, can be performed to understand its stability and identify potential degradation products. researchgate.net The development of such methods is crucial for quality control throughout the synthesis and storage of the compound. Methods developed for the analysis of biogenic amines and other pharmaceutical impurities provide a solid framework for establishing a robust analytical procedure for this compound. nih.govmdpi.comnih.gov

Computational and Theoretical Investigations of 2 Phenylmethanesulfonylethan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. irjweb.com It offers a balance between accuracy and computational cost, making it a workhorse for studying medium-sized organic molecules. numberanalytics.com For a molecule like 2-Phenylmethanesulfonylethan-1-amine, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics. A common and effective approach involves using the B3LYP hybrid functional with a 6-31G(d,p) or larger basis set, which has been shown to yield reliable results for a wide range of organic compounds. nih.govacs.orginpressco.comfigshare.com

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. youtube.com This procedure calculates the total energy of a given atomic arrangement and systematically adjusts the positions of the atoms to find the lowest energy conformation, referred to as the global minimum.

For a flexible molecule like this compound, multiple low-energy structures, or conformers, may exist due to rotation around its single bonds (e.g., C-C, C-N, C-S). A thorough conformational analysis is necessary to identify these various stable conformers. acs.orgtandfonline.com This involves systematically rotating the key dihedral angles and performing geometry optimization on each starting structure. Studies on similar flexible molecules, including various sulfonamides and phenylethylamines, have demonstrated the importance of such analyses, as different conformers can exhibit distinct chemical properties. nih.govresearchgate.netresearchgate.net The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Illustrative Data Table: Predicted Geometrical Parameters

This table presents hypothetical, yet chemically reasonable, optimized geometrical parameters for the lowest energy conformer of this compound, based on DFT calculations of analogous structures. It serves as an example of the data generated from a geometry optimization calculation.

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Length | C(phenyl)-S | ~1.77 Å |

| Bond Length | S=O | ~1.45 Å |

| Bond Length | S-CH₂ | ~1.80 Å |

| Bond Length | CH₂-CH₂ | ~1.54 Å |

| Bond Length | CH₂-N | ~1.47 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C(phenyl)-S-CH₂ | ~104° |

| Bond Angle | S-CH₂-CH₂ | ~111° |

| Bond Angle | CH₂-CH₂-N | ~112° |

| Dihedral Angle | C(phenyl)-S-CH₂-CH₂ | Varies with conformer |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group. The LUMO would likely be centered around the electron-withdrawing methanesulfonyl group. Analysis of these orbitals helps predict how the molecule will interact with other chemical species.

Illustrative Data Table: FMO Properties and Reactivity Descriptors

This table shows representative values for FMO energies and global reactivity descriptors that would be calculated for this compound. These values are derived from published DFT studies on molecules containing similar functional groups, such as primary amines and sulfonamides. researchgate.netresearchgate.net

| Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | ~ -6.5 |

| LUMO Energy | ELUMO | - | ~ -0.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 6.0 |

| Chemical Potential | µ | (ELUMO + EHOMO) / 2 | ~ -3.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 3.0 |

| Electrophilicity Index | ω | µ² / (2η) | ~ 2.04 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. libretexts.orguni-muenchen.de The MEP surface is colored based on the electrostatic potential, providing an intuitive guide to where a molecule is electron-rich or electron-poor.

Red regions indicate a negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate a positive electrostatic potential, showing electron-poor areas that are favorable for nucleophilic attack.

Green regions represent neutral or weakly interacting areas.

For this compound, the MEP map would be expected to show strong negative potential (red) around the two oxygen atoms of the sulfonyl group and the lone pair of the primary amine's nitrogen atom. researchgate.netfapesp.br These sites represent the most likely points for interaction with protons or other electrophiles. A region of high positive potential (blue) would be predicted around the hydrogen atoms of the amine group, making them potential hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into conformational flexibility and interactions with the environment, such as a solvent. tandfonline.com

An MD simulation of this compound, particularly in an aqueous solution, would be invaluable for understanding its behavior in a more biologically relevant context. The simulation would reveal how the molecule's flexible ethylamine (B1201723) chain folds and moves, and how the phenyl group rotates. arkat-usa.org Furthermore, it would explicitly model the interactions between the molecule and surrounding water molecules, showing the formation and breaking of hydrogen bonds between water and the sulfonyl oxygens and the amine group. nih.govnih.gov These solvation effects can significantly influence which conformations are most stable in solution, which may differ from the gas-phase predictions of DFT. researchgate.net

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Amine Derivatives

Quantitative Structure-Activity/Reactivity Relationship (QSAR) is a computational technique used to build statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov A QSAR study is not performed on a single molecule but on a dataset of structurally related compounds.

To conduct a QSAR study based on this compound, one would first need to synthesize a library of its derivatives. biomolther.orgbiomolther.org This could involve, for example, adding various substituents (e.g., -Cl, -CH₃, -OCH₃) at different positions on the phenyl ring. The chemical reactivity or a specific biological activity of each derivative would then be measured experimentally. Subsequently, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule using computational methods. Finally, statistical methods and machine learning are used to create a mathematical model that relates these descriptors to the observed activity. nih.govacs.org A successful QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds.

Mechanistic Insights from ab initio and Semi-Empirical Methods

Understanding how a molecule participates in a chemical reaction is crucial for its application. Computational methods like ab initio and semi-empirical calculations can provide detailed insights into reaction mechanisms by mapping the entire potential energy surface of a reaction. numberanalytics.comaip.org

Ab initio methods , such as Møller–Plesset (MP) perturbation theory, are based on first principles without empirical parameters and can provide highly accurate descriptions of reaction pathways, though they are computationally demanding. nih.gov

Semi-empirical methods (e.g., AM1, PM3) are simplified versions of quantum theory that use parameters derived from experimental data to significantly speed up calculations, making them suitable for exploring complex reaction pathways or larger systems. numberanalytics.comuni-muenchen.de

To study a reaction involving this compound, such as the nucleophilic reaction of its amine group, mnstate.eduyoutube.com these methods would be used to locate the structures and energies of the reactants, products, and any intermediates and transition states. arkat-usa.org By calculating the energy barriers between these states, one can determine the reaction's kinetics and feasibility, providing a molecular-level understanding of the entire process. researchgate.net

Applications of 2 Phenylmethanesulfonylethan 1 Amine in Advanced Organic Synthesis and Chemical Research

Utilization as a Building Block in Complex Molecular Architectures

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. nih.gov The presence of a reactive primary amine allows 2-Phenylmethanesulfonylethan-1-amine to serve as a key component in the assembly of intricate molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and functional materials, making their synthesis a central goal of organic chemistry. nih.govopenmedicinalchemistryjournal.comnih.gov The primary amine of this compound is a potent nucleophile, capable of participating in a variety of cyclization reactions to form these ring systems.

Detailed Research Findings: While specific examples utilizing this compound are not prevalent in peer-reviewed literature, its structure is analogous to other bifunctional amines used in heterocycle synthesis. Potential synthetic pathways include:

Condensation Reactions: Reaction with 1,4-dicarbonyl compounds could yield substituted pyrroles. Similarly, condensation with 1,3-dicarbonyls in the presence of a nitrogen source could lead to the formation of pyrimidine (B1678525) derivatives.

Pictet-Spengler Type Reactions: Although classically requiring an aromatic ring activated for electrophilic substitution, modifications of this reaction could potentially be employed. If the phenyl ring of the sulfonyl group were appropriately substituted with activating groups, an intramolecular cyclization could be envisioned, leading to tetrahydroisoquinoline-like structures.

Multi-component Reactions: The amine could serve as one component in reactions like the Ugi or Passerini reactions, which are powerful tools for rapidly building molecular diversity and accessing complex heterocyclic scaffolds.

The phenylmethanesulfonyl group would be carried through these transformations, imparting specific physicochemical properties such as increased polarity and potential for hydrogen bonding onto the final heterocyclic product.

Precursor for Advanced Synthetic Intermediates

An advanced synthetic intermediate is a molecule that has been elaborated from a simpler starting material and is poised for further, often complex, transformations. This compound can serve as the foundational unit for creating such intermediates.

Detailed Research Findings: The compound's two main functional regions—the amine and the aromatic ring—can be manipulated selectively.

N-Functionalization: The primary amine can be readily acylated, alkylated, or sulfonylated. For instance, protection of the amine with a group like tert-butoxycarbonyl (Boc) would allow for selective modification of other parts of the molecule. Subsequent deprotection would reveal the amine for further reaction, making the N-protected version a valuable intermediate. nih.gov

Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). These reactions would likely require carefully chosen conditions to avoid side reactions at the benzylic position. The introduction of new functional groups onto the ring transforms the original molecule into a more complex intermediate, ready for use in cross-coupling reactions (e.g., Suzuki, Heck) to build even larger molecular architectures.

Scaffold for Probing Structure-Reactivity Relationships in Novel Systems

The systematic study of how changes in a molecule's structure affect its reactivity is a cornerstone of physical organic chemistry. The this compound framework is well-suited for such investigations.

Design and Synthesis of Structurally Diverse Derivatives for Mechanistic Studies

To understand a reaction mechanism, chemists often synthesize a series of related compounds (derivatives) and compare their behavior. researchgate.netresearchgate.net A library of derivatives based on the this compound scaffold could be created by:

Varying Phenyl Ring Substituents: Introducing a range of electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para- or meta-positions of the phenyl ring.

Modifying the Alkyl Chain: Synthesizing homologs with one (aminomethyl phenylmethyl sulfone) or three (3-phenylmethanesulfonylpropan-1-amine) carbons in the linker chain.

Steric Modifications: Placing bulky groups (e.g., tert-butyl) on the phenyl ring or near the amine to introduce steric hindrance.

Exploration of Electronic and Steric Effects on Reaction Outcomes

By reacting the synthesized derivatives under identical conditions, researchers could systematically probe how electronic and steric factors influence reaction rates, yields, and stereochemical outcomes.

Detailed Research Findings: While no specific mechanistic studies on this compound are published, the principles are well-established.

Electronic Effects: The electron-withdrawing or -donating nature of substituents on the phenyl ring would modulate the electron density throughout the molecule. For example, a strong electron-withdrawing group like a nitro group would increase the acidity of the protons on the carbon adjacent to the sulfonyl group and decrease the nucleophilicity of the amine. This could be quantified by correlating reaction rates with Hammett parameters for the substituents, as illustrated in the hypothetical table below.

Steric Effects: The presence of bulky groups near the amine would hinder its approach to electrophiles, slowing down reaction rates or favoring reaction at less hindered sites if available. This is a classic method for controlling the regioselectivity of a reaction.

Hypothetical Data for Mechanistic Studies

This table illustrates how derivatives could be designed to study electronic effects. The Hammett constant (σ) quantifies the electron-donating or -withdrawing ability of a substituent on a benzene (B151609) ring.

| Substituent (X) on Phenyl Ring | Hammett Constant (σp) | Expected Effect on Amine Nucleophilicity |

| -OCH₃ (Methoxy) | -0.27 | Increase |

| -CH₃ (Methyl) | -0.17 | Slight Increase |

| -H (None) | 0.00 | Baseline |

| -Cl (Chloro) | +0.23 | Decrease |

| -NO₂ (Nitro) | +0.78 | Significant Decrease |

This data is illustrative and based on general principles of physical organic chemistry.

Application in Material Science Precursor Research

The properties of this compound suggest its potential as a precursor for specialized polymers and functional materials.

Detailed Research Findings: The field of material science often looks for monomers with unique functional groups to impart desirable properties to new materials.

Polymer Monomers: The primary amine allows this compound to act as a monomer in step-growth polymerization. Reaction with diacyl chlorides would produce polyamides, while reaction with diisocyanates would yield polyureas. The bulky and polar phenylmethanesulfonyl side chain would likely disrupt polymer chain packing, potentially leading to amorphous materials with lower crystallinity, enhanced solubility in organic solvents, and a higher glass transition temperature compared to analogous polymers without this group.

Functional Materials: The sulfonyl group is known for its thermal stability and ability to engage in strong dipole-dipole interactions and hydrogen bonding. Polymers incorporating this moiety could exhibit enhanced thermal resistance. Furthermore, the presence of sulfur might lead to materials with interesting refractive indices or affinity for metal surfaces, suggesting potential applications in coatings or adhesives.

Compound Information

| Property | Value | Reference |

| IUPAC Name | 2-(benzylsulfonyl)ethan-1-amine | |

| Synonym | This compound | |

| CAS Number | 46207-70-9 | biosynth.com |

| Molecular Formula | C₉H₁₃NO₂S | biosynth.com |

| Molecular Weight | 199.27 g/mol | biosynth.com |

| SMILES | C1=CC=C(C=C1)CS(=O)(=O)CCN | biosynth.com |

Development of Novel Synthetic Methodologies Leveraging the Unique Features of the Sulfonyl Amine

The unique structural amalgamation of a phenyl ring, a methanesulfonyl group, and a primary amine in this compound presents a versatile scaffold for the development of novel synthetic methodologies. The interplay between the electron-withdrawing sulfonyl group, the nucleophilic amine, and the aromatic phenyl moiety can be exploited to orchestrate a variety of chemical transformations, leading to the construction of complex molecular architectures. Research in this area focuses on harnessing these intrinsic properties to forge new pathways in organic synthesis.

The primary amine serves as a key functional handle for the construction of N-heterocycles, which are prevalent motifs in pharmaceuticals and natural products. The electron-withdrawing nature of the adjacent sulfonyl group modulates the nucleophilicity of the amine and can influence the stereochemical outcome of reactions at the α-carbon. This feature is particularly valuable in the design of asymmetric transformations.

One area of methodological development involves the use of this compound as a linchpin in multicomponent reactions (MCRs). MCRs, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. The primary amine of this compound can readily participate in imine formation, a common entry point into various MCRs such as the Ugi and Passerini reactions. The resulting products would incorporate the synthetically versatile sulfonyl and phenyl groups, allowing for further functionalization.

Furthermore, the presence of the sulfonyl group provides a handle for subsequent transformations. For instance, under reductive conditions, the C-S bond of the sulfonyl group can be cleaved, or the sulfonyl group can be used to direct metallation at an adjacent carbon atom, opening up avenues for C-C bond formation.

Detailed Research Findings:

While specific research focused exclusively on this compound in methodology development is emerging, studies on analogous β-sulfonyl primary amines provide a strong foundation for its potential applications. For example, the use of related sulfonamides in the synthesis of complex heterocyclic structures highlights the synthetic utility of this functional group combination.

A hypothetical, yet plausible, synthetic methodology could involve a tandem reaction initiated by the primary amine. For instance, condensation with an aldehyde could form an N-sulfonyl imine, which could then undergo an intramolecular cyclization directed by the phenyl group, or an intermolecular reaction with a suitable nucleophile. The stereochemical course of such a reaction would be heavily influenced by the chiral environment created by the substituents on the ethyl backbone.

The following table outlines potential novel synthetic methodologies that could be developed using this compound, based on the known reactivity of its constituent functional groups.

| Methodology | Key Role of this compound | Potential Products | Unique Advantage |

| Asymmetric Aza-Michael Additions | Chiral ligand or substrate | Chiral β-amino carbonyl compounds | The sulfonyl group can act as a stereodirecting group. |

| Diastereoselective Pictet-Spengler Reaction | Chiral amine component | Tetrahydro-β-carbolines with a sulfonylmethyl substituent | Access to complex, biologically relevant scaffolds. |

| Ugi-type Multicomponent Reactions | Amine component | Highly functionalized peptide-like structures | Incorporation of a sulfonyl group for post-MCR modifications. |

| Tandem Imine Formation-Intramolecular Cyclization | Bifunctional reactant | Substituted piperidines or other N-heterocycles | Rapid construction of cyclic systems from acyclic precursors. |

Future Research Directions for 2 Phenylmethanesulfonylethan 1 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer enhanced control, safety, and efficiency over traditional batch processes. youtube.comyoutube.com For 2-Phenylmethanesulfonylethan-1-amine and its derivatives, these technologies present a significant opportunity for streamlined and high-throughput synthesis.